molecular formula C43H73O6P B1236137 2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate

2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate

Cat. No. B1236137
M. Wt: 717 g/mol
InChI Key: WHMXLRRVANEOOG-RQZHECMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis-O-(geranylgeranyl)glycerol 1-phosphate is a geranylgeranylglycerol 1-phosphate. It is a conjugate acid of a 2,3-bis-O-(geranylgeranyl)glycerol 1-phosphate(2-).

Scientific Research Applications

Role in Methanogenic Archaea

Research by Morii, Nishihara, and Koga (2000) discovered CDP-2,3-di-O-geranylgeranyl-sn-glycerol synthase (CDP-archaeol synthase) activity in the methanoarchaeon Methanothermobacter thermoautotrophicus. This enzyme catalyzes the formation of CDP-2,3-di-O-geranylgeranyl-sn-glycerol from CTP and 2,3-di-O-geranylgeranyl-sn-glycero-1-phosphate (unsaturated archaetidic acid), indicating its involvement in cellular phospholipid biosynthesis in archaea (Morii, Nishihara, & Koga, 2000).

Structural Insights from Thermoplasma acidophilum

Nemoto et al. (2019) analyzed the structure of (S)-3-O-geranylgeranylglyceryl phosphate synthase (GGGPS) from Thermoplasma acidophilum, providing insights into its G1P-recognition mechanism. This study highlighted the substrate uptake and product release processes in GGGPS, contributing to our understanding of archaeal membrane lipid production (Nemoto, Miyazono, Tanokura, & Yamagishi, 2019).

Enzyme Family Analysis

Peterhoff et al. (2014) conducted a comprehensive analysis of the Geranylgeranylglyceryl phosphate synthase (GGGPS) enzyme family, revealing novel members and elucidating substrate specificity and quaternary structure organization. This research expanded our knowledge of GGGPS's role in archaeal and bacterial species (Peterhoff et al., 2014).

Role in Phospholipid Synthesis

Studies by Amidon, Brown, and Waite (1996) explored the involvement of transacylase and phospholipases in the synthesis of bis(monoacylglycero)phosphate, a process linked to 2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate. This pathway highlights the compound's significance in complex lipid biosynthesis (Amidon, Brown, & Waite, 1996).

Characterization in Methanobacterium thermoautotrophicum

Soderberg, Chen, and Poulter (2001) characterized the recombinant Geranylgeranylglyceryl diphosphate synthase (GGGP synthase) from Methanobacterium thermoautotrophicum. Their findings on this enzyme, which alkylates (S)-glyceryl phosphate with geranylgeranyl diphosphate, underscore the compound's role in the first step of ether-linked membrane lipid biosynthesis in Archaea (Soderberg, Chen, & Poulter, 2001).

Archaeal Membrane Lipid Biosynthesis

The research by Zhang and Poulter (1993) into the biosynthesis of archaebacterial ether lipids highlighted the formation of ether linkages by prenyltransferases, including the role of 2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate (Zhang & Poulter, 1993).

properties

Product Name

2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate

Molecular Formula

C43H73O6P

Molecular Weight

717 g/mol

IUPAC Name

2,3-bis[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]propyl dihydrogen phosphate

InChI

InChI=1S/C43H73O6P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-47-33-43(34-49-50(44,45)46)48-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h17-18,21-22,25-26,29-30,43H,11-16,19-20,23-24,27-28,31-34H2,1-10H3,(H2,44,45,46)/b37-21+,38-22+,39-25+,40-26+,41-29+,42-30+

InChI Key

WHMXLRRVANEOOG-RQZHECMVSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COCC(COP(=O)(O)O)OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCOCC(COP(=O)(O)O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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